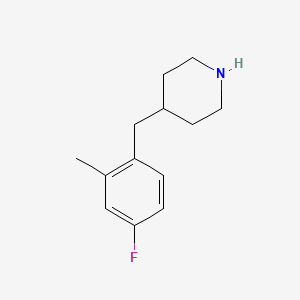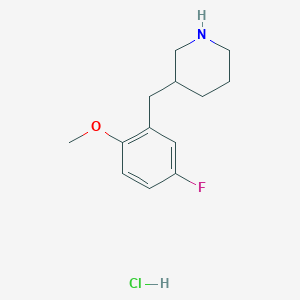
Fmoc-1-アミノシクロヘキサン酢酸
説明
Fmoc-1-amino-cyclohexane acetic acid (Fmoc-Ace) is an organic compound commonly used in the synthesis of peptides and other biologically relevant molecules. Fmoc-Ace is a derivative of the amino acid L-alanine, and is a key component of the Fmoc solid-phase peptide synthesis (SPPS) method. This method has revolutionized peptide synthesis and has enabled the rapid and efficient synthesis of peptides for a variety of applications, including drug discovery and development.
科学的研究の応用
プロテオミクス研究
Fmoc-1-アミノシクロヘキサン酢酸は、プロテオミクス研究に使用されます . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、ペプチド(ペプチド結合によって結合されたアミノ酸モノマーの短い鎖)の合成に使用できます。
有機合成
この化合物は、有機合成に使用される重要な原料および中間体です . 有機合成とは、有機化合物を調製する方法です。これは、合成ルートの設計を支配する一連の原則と概念に基づいた科学です。これには、試薬と実験条件の選択が含まれます。
医薬品
Fmoc-1-アミノシクロヘキサン酢酸は、製薬業界で使用されます . これは、さまざまな医薬品の合成に使用できます。製薬業界は、患者に投与される医薬品として、医薬品または医薬品の発見、開発、製造、および販売を行い、患者の治療、予防接種、または症状の緩和を目的としています。
農薬
この化合物は、農薬業界でも使用されています . 農薬は、殺虫剤、除草剤、殺菌剤など、幅広い殺虫剤を指します。この化合物は、これらの化学物質の合成に使用できます。
ヘキサフルオロケイ酸ナトリウムの製造
Fmoc-1-アミノシクロヘキサン酢酸は、ヘキサフルオロケイ酸ナトリウムの原料として使用されます . ヘキサフルオロケイ酸ナトリウムは、水フッ素化、乳白色ガラスの製造、陶磁器のエナメルの製造に使用される化合物です。
ヘキサフルオロケイ酸カリウムの製造
同様に、この化合物は、ヘキサフルオロケイ酸カリウムの製造に使用されます . ヘキサフルオロケイ酸カリウムは、セメントの硬化を促進するために、一部のセメント混合物に使用されます。また、セラミック、アルミニウム冶金、合成雲母の製造にも使用されます。
作用機序
Target of Action
Fmoc-1-amino-cyclohexane acetic acid, also known as (1-Fmoc-aminocyclohexyl)acetic acid, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This allows for the selective deprotection of the amino group, enabling the formation of peptide bonds .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group during the coupling reaction, preventing unwanted side reactions. Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The primary result of the action of Fmoc-1-amino-cyclohexane acetic acid is the successful synthesis of peptides . By protecting the amino group during peptide bond formation, it allows for the creation of peptides with a high degree of control over the sequence and length .
Action Environment
The action of Fmoc-1-amino-cyclohexane acetic acid is influenced by several environmental factors. For instance, the stability of the Fmoc group can be affected by the presence of bases, which can remove the group . Additionally, the compound should be stored at room temperature for optimal stability . Safety precautions should also be taken to avoid dust formation and inhalation of the compound .
Safety and Hazards
When handling Fmoc-1-amino-cyclohexane acetic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .
生化学分析
Biochemical Properties
Fmoc-1-amino-cyclohexane acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the compound, allowing for selective deprotection and subsequent coupling with other amino acids . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases . The nature of these interactions is primarily based on the formation of peptide bonds, which are facilitated by the presence of the Fmoc group .
Cellular Effects
The effects of Fmoc-1-amino-cyclohexane acetic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by facilitating the synthesis of peptides that are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The presence of Fmoc-1-amino-cyclohexane acetic acid in the cellular environment can enhance the efficiency of peptide synthesis, thereby impacting the overall cellular function .
Molecular Mechanism
The molecular mechanism of action of Fmoc-1-amino-cyclohexane acetic acid involves its interaction with biomolecules during peptide synthesis. The Fmoc group protects the amino group of the compound, preventing unwanted side reactions during the coupling process . This protection is crucial for the selective formation of peptide bonds, which are catalyzed by enzymes such as peptidyl transferases . The deprotection of the Fmoc group is typically achieved using a base, such as piperidine, which allows for the subsequent coupling of the amino group with other amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-1-amino-cyclohexane acetic acid can change over time due to its stability and degradation properties. This compound is generally stable when stored at room temperature, but it can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the stability of Fmoc-1-amino-cyclohexane acetic acid is crucial for maintaining its effectiveness in peptide synthesis . Degradation of the compound can lead to reduced efficiency in peptide coupling reactions, impacting the overall outcome of the synthesis process .
Dosage Effects in Animal Models
The effects of Fmoc-1-amino-cyclohexane acetic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects . At high doses, Fmoc-1-amino-cyclohexane acetic acid can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Fmoc-1-amino-cyclohexane acetic acid is involved in various metabolic pathways related to peptide synthesis. This compound interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds . The presence of the Fmoc group allows for selective deprotection and coupling reactions, facilitating the synthesis of peptides . The metabolic flux and levels of metabolites can be influenced by the efficiency of these reactions, impacting the overall metabolic pathways in which Fmoc-1-amino-cyclohexane acetic acid is involved .
Transport and Distribution
The transport and distribution of Fmoc-1-amino-cyclohexane acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . The distribution of Fmoc-1-amino-cyclohexane acetic acid within tissues is also dependent on its binding to proteins, which can facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of Fmoc-1-amino-cyclohexane acetic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of Fmoc-1-amino-cyclohexane acetic acid in specific subcellular regions can enhance its effectiveness in peptide synthesis, allowing for the efficient formation of peptide bonds in the desired locations .
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDVWHRZVURNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589216 | |
| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282524-98-5 | |
| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















